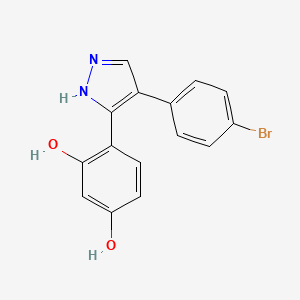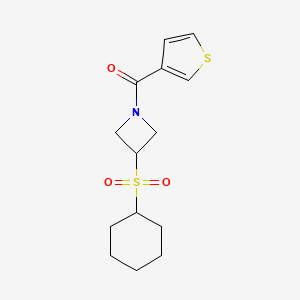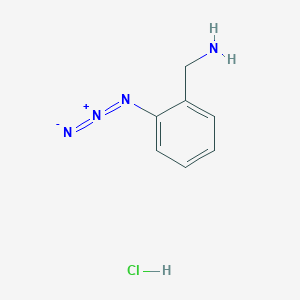![molecular formula C26H28N4O8S2 B2450532 1,4-Dimethyl 2-[(4-{[2,5-bis(methoxycarbonyl)phenyl]carbamothioyl}piperazine-1-carbothioyl)amino]benzene-1,4-dicarboxylate CAS No. 892271-47-5](/img/structure/B2450532.png)
1,4-Dimethyl 2-[(4-{[2,5-bis(methoxycarbonyl)phenyl]carbamothioyl}piperazine-1-carbothioyl)amino]benzene-1,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethyl 2-[(4-{[2,5-bis(methoxycarbonyl)phenyl]carbamothioyl}piperazine-1-carbothioyl)amino]benzene-1,4-dicarboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl 2-[(4-{[2,5-bis(methoxycarbonyl)phenyl]carbamothioyl}piperazine-1-carbothioyl)amino]benzene-1,4-dicarboxylate involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes the following steps:
Formation of the Aniline Derivative: The initial step involves the reaction of 2,5-bis(methoxycarbonyl)aniline with a suitable reagent to form the aniline derivative.
Thioylation: The aniline derivative undergoes thioylation to introduce the carbothioyl groups.
Piperazine Coupling: The thioylated aniline derivative is then coupled with piperazine under controlled conditions.
Final Esterification: The final step involves esterification to form the dimethyl ester of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dimethyl 2-[(4-{[2,5-bis(methoxycarbonyl)phenyl]carbamothioyl}piperazine-1-carbothioyl)amino]benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1,4-Dimethyl 2-[(4-{[2,5-bis(methoxycarbonyl)phenyl]carbamothioyl}piperazine-1-carbothioyl)amino]benzene-1,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-Dimethyl 2-[(4-{[2,5-bis(methoxycarbonyl)phenyl]carbamothioyl}piperazine-1-carbothioyl)amino]benzene-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl aminoterephthalate: A related compound with similar structural features.
Dimethyl 2-aminoterephthalate: Another similar compound used in organic synthesis.
Uniqueness
1,4-Dimethyl 2-[(4-{[2,5-bis(methoxycarbonyl)phenyl]carbamothioyl}piperazine-1-carbothioyl)amino]benzene-1,4-dicarboxylate is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. Its versatility in various applications makes it a valuable compound in scientific research.
Propiedades
IUPAC Name |
dimethyl 2-[[4-[[2,5-bis(methoxycarbonyl)phenyl]carbamothioyl]piperazine-1-carbothioyl]amino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O8S2/c1-35-21(31)15-5-7-17(23(33)37-3)19(13-15)27-25(39)29-9-11-30(12-10-29)26(40)28-20-14-16(22(32)36-2)6-8-18(20)24(34)38-4/h5-8,13-14H,9-12H2,1-4H3,(H,27,39)(H,28,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYMTIACOFVGMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=S)N2CCN(CC2)C(=S)NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2450460.png)

![Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoate](/img/structure/B2450464.png)
![5-({2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B2450465.png)


![Sodium;5-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2450469.png)
![N-(1,2-oxazol-3-yl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B2450472.png)
